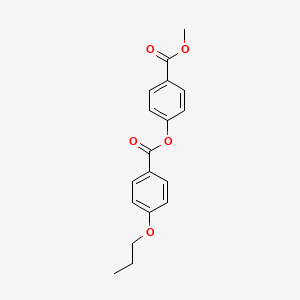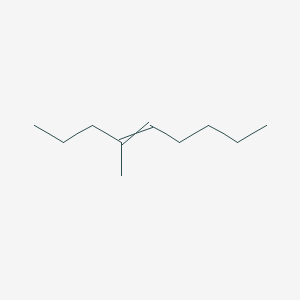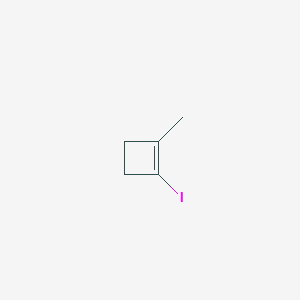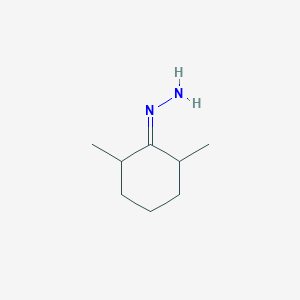![molecular formula C9H12O2 B14360353 Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate CAS No. 90582-29-9](/img/structure/B14360353.png)
Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl bicyclo[410]hept-2-ene-7-carboxylate is an organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings, which in this case include a cyclopropane ring fused to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process typically involves the use of platinum (II) or gold (I) catalysts . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound’s unique structure makes it valuable in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate exerts its effects involves the interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, often involving the opening of the cyclopropane ring. This ring strain release provides a thermodynamic driving force for reactions, while the double bond within the skeleton offers kinetic opportunities for coordination to metal species .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]hept-2-ene: A related compound with similar structural features but lacking the carboxylate group.
Bicyclo[2.2.1]hept-2-ene:
Bicyclo[3.2.2]nonadienes: These compounds have a more complex ring system and different chemical properties.
Uniqueness
Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate is unique due to its specific ring structure and functional groups. The presence of the carboxylate group enhances its reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.
Propiedades
Número CAS |
90582-29-9 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h2,4,6-8H,3,5H2,1H3 |
Clave InChI |
LZELLMAWXJOCNE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C2C1C=CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B14360282.png)




![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)


![N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea](/img/structure/B14360342.png)


